molecular formula C17H17N3S2 B2576417 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole CAS No. 896058-56-3

2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B2576417
CAS No.: 896058-56-3
M. Wt: 327.46
InChI Key: WMYHKFXKHBQFOX-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazoles and pyridazines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyridazine ring, and a 3-methylbenzylthio substituent. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.

    Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.

    Introduction of the 3-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 3-methylbenzylthiol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted thiazole and pyridazine derivatives.

Scientific Research Applications

2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole exerts its effects is largely dependent on its interaction with biological targets. The thiazole and pyridazine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: Lacks the pyridazine and benzylthio groups, making it less complex and potentially less biologically active.

    5-(6-((3-Methylbenzyl)thio)pyridazin-3-yl)thiazole: Similar structure but without the 2,4-dimethyl substitution on the thiazole ring.

    3-Methylbenzylthio derivatives: Compounds with similar benzylthio groups but different core structures.

Uniqueness

2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. The presence of both thiazole and pyridazine rings, along with the benzylthio group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-11-5-4-6-14(9-11)10-21-16-8-7-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYHKFXKHBQFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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